molecular formula C20H24N2O4 B6009504 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine

Cat. No. B6009504
M. Wt: 356.4 g/mol
InChI Key: QXMNONOFJWPJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine, also known as DBF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBF is a small molecule that has shown promising results in various studies, and its synthesis, mechanism of action, and physiological effects are currently being investigated.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine may also interfere with the signaling pathways that regulate cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and the modulation of signaling pathways that regulate cell growth and division. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine, including:
1. Further investigation of the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine to optimize its therapeutic potential.
2. Development of new N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine derivatives with improved pharmacological properties.
3. Investigation of the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine as a treatment for other diseases, such as neurodegenerative disorders and inflammation.
4. Investigation of the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine in combination with other drugs for the treatment of cancer.
5. Investigation of the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine as a diagnostic tool for cancer.
In conclusion, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine is a promising small molecule that has shown potential for the development of new cancer therapies. Its synthesis, mechanism of action, and physiological effects are currently being investigated, and future research may lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 2,5-dimethyl-3-furoyl chloride in the presence of a base, followed by the addition of piperidin-3-amine. The resulting compound is then purified using column chromatography to obtain N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine in high yield and purity.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2,5-dimethyl-3-furoyl)-3-piperidinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the treatment of cancer.

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-13-10-17(14(2)26-13)20(23)22-7-3-4-16(12-22)21-15-5-6-18-19(11-15)25-9-8-24-18/h5-6,10-11,16,21H,3-4,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMNONOFJWPJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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